
Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 4-chloro-2-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 4-amino-2-(2-methoxy-2-oxoethyl)benzoate or 4-thio-2-(2-methoxy-2-oxoethyl)benzoate.
Hydrolysis: 4-chloro-2-(2-methoxy-2-oxoethyl)benzoic acid and methanol.
Reduction: 4-chloro-2-(2-methoxy-2-hydroxyethyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Similar structure but lacks the chloro group.
Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Contains an additional methoxy group.
Methyl 2-methoxy-4-amino-5-chloro-benzoate: Contains an amino group instead of the ester group.
Uniqueness
Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate is unique due to the presence of both a chloro group and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)6-7-5-8(12)3-4-9(7)11(14)16-2/h3-5H,6H2,1-2H3 |
Clave InChI |
PWYBXPPFFBXAOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CC(=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


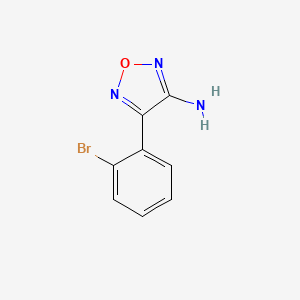
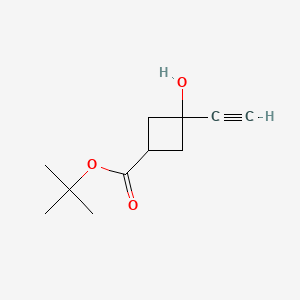
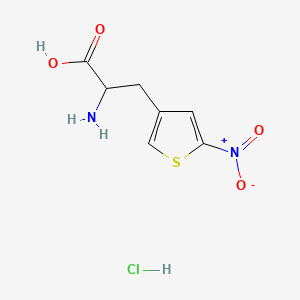
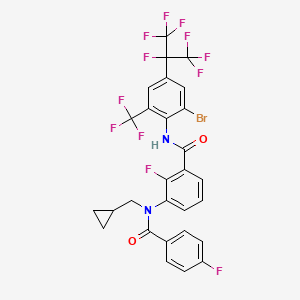
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)

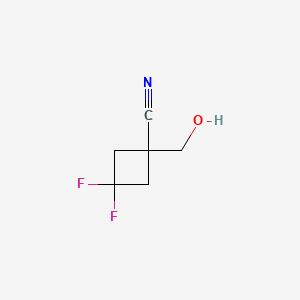
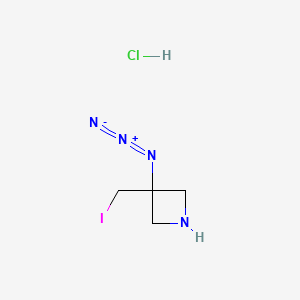


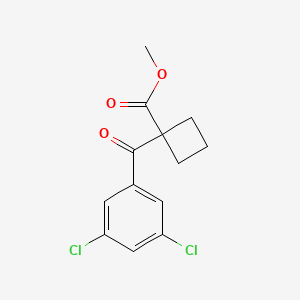
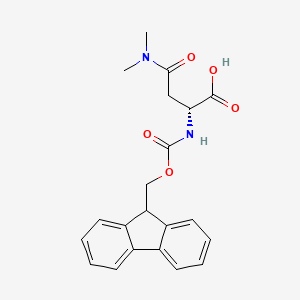
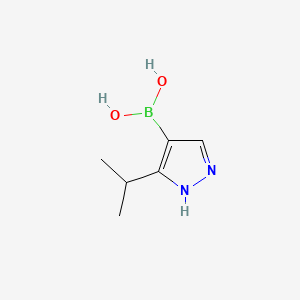
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
